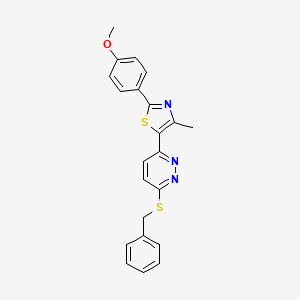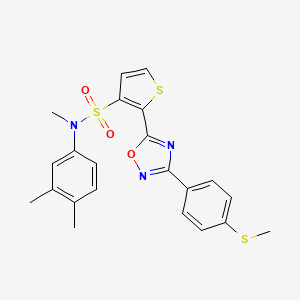
5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
説明
5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPTM, and it is a thiazole-based compound that has a pyridazine ring system.
科学的研究の応用
BPTM has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where BPTM has been explored are as follows:
1. Cancer Research: BPTM has shown promising results in inhibiting the growth of cancer cells. Studies have shown that BPTM induces apoptosis in cancer cells by activating the caspase-3 pathway.
2. Neurodegenerative Diseases: BPTM has been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
3. Anti-inflammatory Effects: BPTM has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of BPTM involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. BPTM has been found to inhibit the activity of AKT, which is a key enzyme involved in cell survival and proliferation. BPTM also inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle.
Biochemical and Physiological Effects:
BPTM has been found to have various biochemical and physiological effects. Some of the significant effects are as follows:
1. Apoptosis Induction: BPTM induces apoptosis in cancer cells by activating the caspase-3 pathway.
2. Anti-inflammatory Effects: BPTM inhibits the production of pro-inflammatory cytokines and has anti-inflammatory effects.
3. Neuroprotective Effects: BPTM has been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
BPTM has several advantages and limitations when used in lab experiments. Some of the significant advantages are as follows:
1. Potent Inhibitor: BPTM is a potent inhibitor of various enzymes and pathways involved in cancer cell growth and proliferation.
2. Low Toxicity: BPTM has low toxicity and does not cause significant side effects.
3. Dose-Dependent Effects: BPTM exhibits dose-dependent effects, which makes it easier to study the compound's effects.
Some of the significant limitations of BPTM are as follows:
1. Limited Solubility: BPTM has limited solubility in water, which makes it challenging to use in some experiments.
2. Limited Stability: BPTM is not stable in some solvents, which makes it difficult to store and use in experiments.
将来の方向性
There are several future directions for the research on BPTM. Some of the significant future directions are as follows:
1. Combination Therapy: The combination of BPTM with other chemotherapeutic agents can enhance its efficacy in cancer treatment.
2. Drug Delivery Systems: The development of drug delivery systems can improve the solubility and stability of BPTM, making it easier to use in experiments.
3. Clinical Trials: Clinical trials can be conducted to evaluate the safety and efficacy of BPTM in humans.
Conclusion:
In conclusion, BPTM is a thiazole-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of BPTM involves the reaction of 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with benzyl isothiocyanate and hydrazine hydrate. BPTM has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and anti-inflammatory effects. The mechanism of action of BPTM involves the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. BPTM has several advantages and limitations when used in lab experiments, and there are several future directions for research on BPTM.
特性
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-8-10-18(26-2)11-9-17)19-12-13-20(25-24-19)27-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQSHSKDPYQWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide](/img/structure/B3204815.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3204818.png)

![2-(4-ethoxyphenyl)-5-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3204828.png)
![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide](/img/structure/B3204833.png)
![N-(4-ethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3204851.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3204859.png)
![N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B3204867.png)
![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204875.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204877.png)
![N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3204889.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3204899.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3204903.png)
